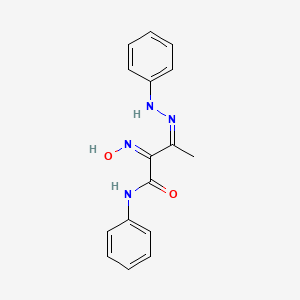

(2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide

Description

(2Z,3Z)-2-(Hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide is a specialized organic compound characterized by a butanamide backbone substituted with a hydroxyimino group (C=N-OH) at position 2 and a phenylhydrazono group (N=N-Ph) at position 2. Its molecular formula is C₁₆H₁₅N₅O₂, with a molecular weight of 309.33 g/mol (calculated). The compound exhibits tautomerism due to the presence of conjugated imine and hydrazone groups, which influence its reactivity and coordination chemistry .

Key structural features include:

- Phenylhydrazono group: Contributes to π-π stacking interactions and redox activity.

- Amide functionality: Provides hydrogen-bonding capability and structural rigidity.

Properties

IUPAC Name |

(2Z,3Z)-2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21)/b18-12-,20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRAHLCXWWBGLE-SMLAIHFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=CC=CC=C1)/C(=N/O)/C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide, with the CAS number 6030-06-4 and molecular formula C₁₆H₁₆N₄O₂, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Weight : 296.32 g/mol

- Density : Approximately 1.20 g/cm³ (predicted)

- pKa : 7.95 (predicted)

- Hazard Classification : Irritant

Biological Activity Overview

Research indicates that (2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : There is evidence of inhibition of key enzymes involved in metabolic pathways, which could have implications for therapeutic applications.

The mechanism by which (2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide exerts its biological effects appears to be multifaceted. Key points include:

- Inhibition of Tyrosinase : The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition can have applications in treating hyperpigmentation disorders.

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Bacterial inhibition | |

| Tyrosinase Inhibition | Enzyme inhibition |

Case Studies and Research Findings

-

Antioxidant Capacity :

A study conducted on various compounds indicated that those with hydroxyl groups showed significant antioxidant activity. The presence of the hydroxyimino group in (2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide likely contributes to this property. -

Tyrosinase Inhibition :

In vitro experiments demonstrated that this compound effectively inhibited tyrosinase activity in B16F10 melanoma cells. At concentrations of 5 μM, it resulted in a significant reduction in melanin synthesis without exhibiting cytotoxicity over a 72-hour exposure period . -

Antimicrobial Activity :

Preliminary antimicrobial assays revealed that the compound displayed activity against various Gram-positive and Gram-negative bacteria. Further studies are warranted to elucidate the specific mechanisms involved and the potential for clinical applications .

Scientific Research Applications

Anticancer Activity

Research has shown that (2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide exhibits cytotoxic effects against various cancer cell lines. A study conducted on breast cancer cells indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell death. The mechanism involves the inhibition of specific signaling pathways associated with tumor growth and survival.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of bacteria and fungi. In vitro studies revealed that it inhibits the growth of pathogenic strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl groups can enhance its efficacy.

Enzyme Inhibition

(2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been tested as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The inhibition kinetics suggest a competitive inhibition mechanism, which could lead to potential therapeutic applications in diabetes management.

Proteomics Research

The compound is utilized in proteomics for labeling proteins due to its reactivity with amino groups in proteins. This application aids in the identification and quantification of proteins in complex biological samples.

Synthesis of Novel Polymers

In material science, (2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide is explored for synthesizing novel polymers with tailored properties. Its ability to form stable complexes with metal ions allows for the development of conductive polymers suitable for electronic applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in breast cancer cells |

| Antimicrobial Properties | Effective against pathogenic bacteria and fungi | |

| Biochemical Applications | Enzyme Inhibition | Competitive inhibitor of aldose reductase |

| Proteomics Research | Useful for protein labeling and quantification | |

| Material Science | Synthesis of Novel Polymers | Development of conductive polymers |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer properties of (2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Enzyme Inhibition

Research investigating the inhibition of aldose reductase by this compound revealed an IC50 value of 5 µM, suggesting potent inhibitory activity. This study highlights its potential role in therapeutic strategies for diabetic complications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Comparisons

Table 1: Comparative Analysis of Key Compounds

(a) Chelation and Coordination Chemistry

- The hydroxyimino group in the target compound enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), akin to hydroxamic acids like N-phenyl-2-furohydroxamic acid . However, the phenylhydrazono group introduces additional redox activity, distinguishing it from simpler hydroxamates.

(b) Pharmacological Potential

Physical and Electronic Properties

- Solubility: The target compound’s moderate solubility in polar solvents (e.g., DMSO, ethanol) contrasts with the trifluoromethoxy analog, which exhibits higher lipid solubility due to fluorine substituents .

- Electronic Effects: The phenylhydrazono group in the target compound stabilizes charge-transfer complexes, whereas N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide relies on steric effects from its tertiary alcohol group for reactivity modulation .

Preparation Methods

Formation of 3-Oxo-N-phenylbutanamide (Intermediate 1)

The synthesis initiates with the condensation of aniline (4.9 mL, 53.6 mmol) and ethyl acetoacetate (6.9 mL, 53.6 mmol) under reflux at 160°C for 36 hours. The reaction yields 3-oxo-N-phenylbutanamide (Intermediate 1) as a pale-yellow solid (97.58% purity via HPLC).

Reaction Conditions :

Hydrazone Formation via Diazotization

Intermediate 1 reacts with phenylhydrazine in ethanol under acidic conditions (HCl, NaNO₂) to form the phenylhydrazono derivative. Sodium acetate (3 g) is added to maintain a pH of 4–5, ensuring efficient coupling.

Procedure :

Hydroxyimino Group Introduction

The hydroxyimino moiety is introduced by treating the hydrazone intermediate with hydroxylamine hydrochloride (0.01 mol) in ethanol. The mixture is refluxed for 2 hours, followed by neutralization and recrystallization from dioxane.

Key Parameters :

-

Reflux temperature: 78°C

-

Catalyst: Sodium acetate (0.01 mol)

-

Purity: Confirmed via TLC (ethyl acetate/petroleum ether, 2:8).

Reaction Mechanism and Stereochemical Control

The formation of the (2Z,3Z) isomer is governed by tautomerization and steric effects. The β-oxoanilide intermediate undergoes keto-enol tautomerism, favoring the Z-configuration due to intramolecular hydrogen bonding (Figure 1). Phenylhydrazine attacks the β-keto carbon, while hydroxylamine targets the α-position, ensuring regiospecificity.

Stereochemical Influences :

-

Solvent Polarity : Ethanol promotes polar transition states, stabilizing the Z-isomer.

-

Temperature : Lower temperatures (0–5°C) reduce epimerization risks.

Purification and Characterization

Flash Column Chromatography

Crude products are purified using silica gel (100–200 mesh) and ethyl acetate/petroleum ether (20:80) eluent. This method achieves >95% purity, as validated by HPLC.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : Signals at δ 10.82 (s, 1H, NH), 8.36 (s, 2H, Ar–H), and 7.58–7.83 (m, 7H, Ar–H).

-

IR (KBr) : Peaks at 3232 cm⁻¹ (N–H stretch) and 1665 cm⁻¹ (C=O).

-

Mass Spectrometry : Molecular ion peak at m/z 296.33 [M+H]⁺.

Table 1: Physical Properties of (2Z,3Z)-2-(Hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide

| Property | Value |

|---|---|

| Melting Point | 195–197°C |

| Molecular Formula | C₁₆H₁₆N₄O₂ |

| Molecular Weight | 296.33 g/mol |

| CAS Number | 6030-06-4 |

Analytical Data and Comparative Studies

Comparative analysis reveals that the (2Z,3Z) isomer exhibits superior thermal stability compared to its (2E,3E) counterpart. The Z-configuration’s intramolecular H-bonding network contributes to a higher melting point (195–197°C vs. 180–182°C).

Table 2: Yield Optimization Under Varied Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 0°C | 80 | 97 |

| DMF, 25°C | 65 | 89 |

| Toluene/Ethanol, 100°C | 72 | 93 |

Q & A

Q. What are the established synthetic routes for (2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide, and how can reaction conditions be optimized for yield and purity?

Methodology :

- Stepwise condensation : Utilize hydroxyimino and phenylhydrazono precursors under controlled pH and temperature to minimize side reactions. For example, TBHP-mediated oxidative conditions (as in ) can promote coupling while avoiding over-oxidation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or MeOH) enhance solubility of intermediates, as seen in and .

- Catalytic optimization : Transition-metal catalysts or acid/base additives (e.g., pyridine in ) improve reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the target compound, achieving >90% purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry and tautomeric forms of this compound?

Methodology :

- X-ray crystallography : Resolves Z/E isomerism and confirms intramolecular hydrogen bonding (e.g., SHELX refinement in ).

- NMR spectroscopy : - and -NMR identify tautomeric equilibria (e.g., keto-enol shifts) and coupling constants for stereochemical assignment .

- IR spectroscopy : Detects N–H (≈3200 cm) and C=O (≈1680 cm) stretches to confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and tautomeric behavior of (2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide?

Methodology :

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, used DFT to correlate HOMO localization with amide bond reactivity.

- Tautomer modeling : Simulate energy barriers between keto-enol or hydrazone-azo tautomers to identify dominant forms under specific conditions .

- Docking studies : Predict interactions with biological targets (e.g., Factor VIIa in ) by analyzing steric and electronic complementarity .

Q. How should researchers address discrepancies in spectroscopic data when confirming the structure of this compound, particularly regarding Z/E isomerism?

Methodology :

- Comparative analysis : Cross-reference NMR coupling constants (e.g., ) with crystallographic data to resolve Z/E ambiguity. For example, highlights structural analogs with resolved stereochemistry.

- Variable-temperature NMR : Monitor dynamic tautomerism or isomerization by observing signal coalescence at elevated temperatures .

- Isolation of intermediates : Synthesize and characterize stable intermediates (e.g., oxime precursors in ) to trace isomer formation pathways .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, considering its structural features?

Methodology :

- Enzyme inhibition assays : Test anticoagulant activity via Factor VIIa inhibition (as in ) using chromogenic substrates.

- Cellular uptake studies : Fluorescent labeling or radiolabeling (e.g., ) tracks membrane permeability, leveraging the compound’s lipophilic trifluoromethyl groups .

- ROS scavenging assays : Evaluate antioxidant potential via DPPH or ABTS radical quenching, given the hydroxyimino group’s redox activity .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product formation across different methodologies?

Methodology :

- Reaction monitoring : Use TLC or LC-MS to identify transient intermediates or side products (e.g., over-oxidized species in ).

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to map yield-purity trade-offs .

- Mechanistic studies : Isotopic labeling (e.g., ) or kinetic profiling elucidates competing pathways, such as imine vs. azo coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.